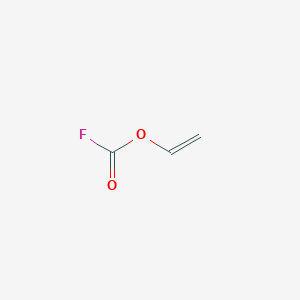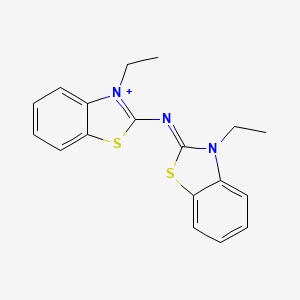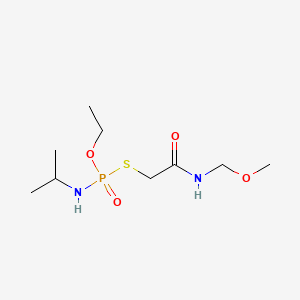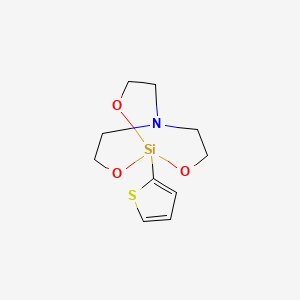
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organic compound featuring a unique bicyclic structure The compound contains a thienyl group, which is a five-membered ring containing sulfur, and a silabicyclo framework, which includes silicon, oxygen, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-1-thiophene, under specific conditions.
Construction of the Silabicyclo Framework: The silabicyclo structure is formed by reacting silicon-containing reagents with oxygen and nitrogen-containing compounds. This step often requires the use of catalysts and controlled reaction conditions to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl ring or the silabicyclo framework are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thienyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound’s unique structure makes it suitable for use in materials science, including the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with specific molecular targets and pathways. The thienyl group can engage in π-π interactions with aromatic systems, while the silabicyclo framework can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Furyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but with a furyl group instead of a thienyl group.
1-(2-Pyridyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Contains a pyridyl group, offering different electronic properties.
Uniqueness: 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
41422-87-1 |
|---|---|
Fórmula molecular |
C10H15NO3SSi |
Peso molecular |
257.38 g/mol |
Nombre IUPAC |
1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H15NO3SSi/c1-2-10(15-9-1)16-12-6-3-11(4-7-13-16)5-8-14-16/h1-2,9H,3-8H2 |
Clave InChI |
GEBJEDOKPRVAJU-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
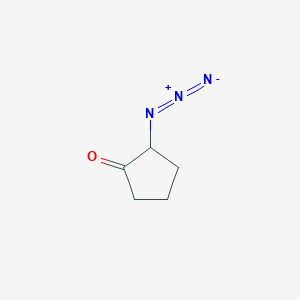
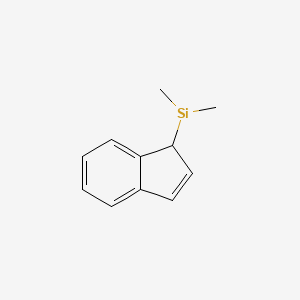
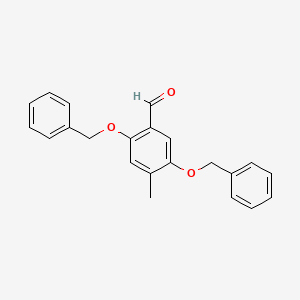

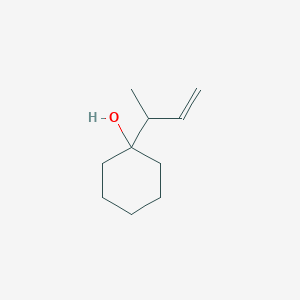
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
